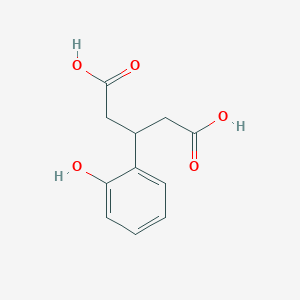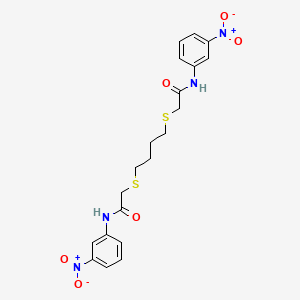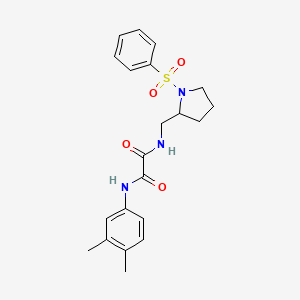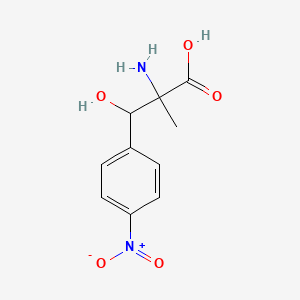
3-(2-Hydroxyphenyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)pentanedioic acid, also known as homogentisic acid (HGA), is a naturally occurring compound in the human body. HGA is a metabolic intermediate in the catabolism of tyrosine and phenylalanine, and its accumulation can lead to a rare genetic disorder called alkaptonuria. The chemical structure of HGA consists of a phenolic ring and a carboxylic acid moiety, which gives it unique biochemical and physiological properties.
Wirkmechanismus
HGA exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and its interactions with iron metabolism. HGA has been shown to inhibit the production of reactive oxygen species and to protect cells from oxidative stress-induced damage. Additionally, HGA has been shown to bind to iron and to regulate its metabolism, which may have implications for the treatment of iron-related disorders.
Biochemical and Physiological Effects:
HGA has been shown to have a variety of biochemical and physiological effects, including its role in the catabolism of tyrosine and phenylalanine, its antioxidant properties, and its interactions with iron metabolism. HGA has also been shown to have effects on bone health, with some studies suggesting that it may have a protective effect against osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
HGA has several advantages for use in lab experiments, including its stability and solubility in water. However, its accumulation in alkaptonuria patients can make it difficult to obtain large quantities of pure HGA for research purposes. Additionally, HGA can be difficult to work with due to its potential for oxidation and polymerization.
Zukünftige Richtungen
There are several future directions for research on HGA, including its potential therapeutic applications in oxidative stress-related diseases, its role in iron metabolism, and its effects on bone health. Additionally, further research is needed to better understand the mechanisms of action of HGA and to develop new methods for synthesizing and purifying HGA for research purposes.
Synthesemethoden
HGA can be synthesized through various methods, including chemical synthesis and enzymatic oxidation of 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors. The chemical synthesis of HGA involves the reaction of phenol with succinic anhydride in the presence of a catalyst, followed by hydrolysis and decarboxylation. Enzymatic oxidation of 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors involves the action of homogentisate dioxygenase, which converts 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors into HGA.
Wissenschaftliche Forschungsanwendungen
HGA has been extensively studied in the field of biochemistry and physiology due to its role in alkaptonuria and its potential therapeutic applications. HGA has been shown to have antioxidant properties, and it has been proposed as a potential treatment for oxidative stress-related diseases. Additionally, HGA has been studied for its potential role in the regulation of iron metabolism and its effects on bone health.
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7,12H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKWVWWBOFGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)pentanedioic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)
![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)

![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2807276.png)

![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)
![N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide](/img/structure/B2807283.png)
